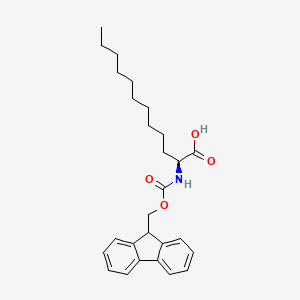
(2S)-2-(Fmoc-amino)dodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Fmoc-amino)dodecanoic acid: is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of dodecanoic acid. This compound is commonly used in peptide synthesis due to the stability and ease of removal of the Fmoc group under mild conditions. The Fmoc group is particularly useful in solid-phase peptide synthesis, where it serves as a temporary protecting group for the amino terminus of peptides.
Mécanisme D'action
Target of Action
The primary targets of Fmoc-L-2Ado-OH are amino acids and short peptides . The compound is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which has a significant impact on the self-assembly features of these biomolecules . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .
Mode of Action
Fmoc-L-2Ado-OH interacts with its targets through a process of self-assembly . The Fmoc group’s hydrophobicity and aromaticity drive this assembly, leading to the formation of functional materials . This interaction is crucial for the compound’s potential applications .
Biochemical Pathways
The biochemical pathways affected by Fmoc-L-2Ado-OH primarily involve the self-organization of functional molecules . This includes Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The downstream effects of these pathways are related to various applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Pharmacokinetics
The compound’s self-assembly features and stability suggest potential implications for its bioavailability .
Result of Action
The molecular and cellular effects of Fmoc-L-2Ado-OH’s action are primarily seen in its ability to form functional materials through the self-assembly of modified amino acids and short peptides . These materials have potential applications in various fields, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action of Fmoc-L-2Ado-OH can be influenced by environmental factors. For instance, the compound’s stability and efficacy can be affected by the pH of the system . Furthermore, the compound’s chemoselective reaction in the presence of ambident nucleophiles suggests that its action can be influenced by the chemical environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Fmoc-amino)dodecanoic acid typically involves the protection of the amino group of dodecanoic acid with the Fmoc group. This can be achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-(Fmoc-amino)dodecanoic acid can undergo various chemical reactions, including:
Substitution: The Fmoc group can be removed using a base such as piperidine, leading to the formation of the free amino group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Piperidine, triethylamine
Major Products Formed:
Oxidation: Oxidized derivatives of dodecanoic acid
Reduction: Reduced alcohol derivatives
Substitution: Free amino dodecanoic acid
Applications De Recherche Scientifique
Chemistry: (2S)-2-(Fmoc-amino)dodecanoic acid is widely used in peptide synthesis as a building block for the preparation of various peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids .
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions and enzyme kinetics .
Medicine: In medicinal chemistry, this compound is used to synthesize peptide-based drugs and therapeutic agents. It is also used in the development of vaccines and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of new materials with specific properties, such as hydrogels and nanomaterials .
Comparaison Avec Des Composés Similaires
(2S)-2-(Boc-amino)dodecanoic acid: Uses a tert-butyloxycarbonyl (Boc) group as a protecting group.
(2S)-2-(Cbz-amino)dodecanoic acid: Uses a benzyloxycarbonyl (Cbz) group as a protecting group.
(2S)-2-(Alloc-amino)dodecanoic acid: Uses an allyloxycarbonyl (Alloc) group as a protecting group.
Comparison:
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c1-2-3-4-5-6-7-8-9-18-25(26(29)30)28-27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,2-9,18-19H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKLCPVASBFKI-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)
![3-[[4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315362.png)
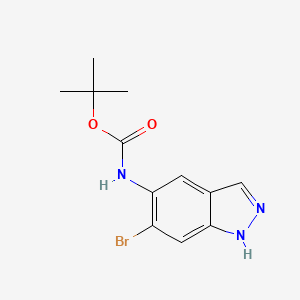
![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)
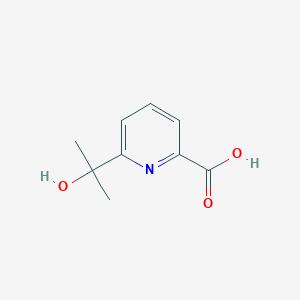
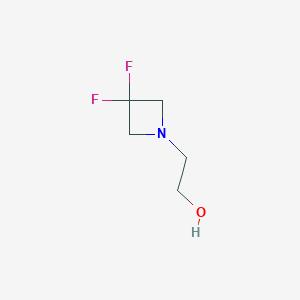
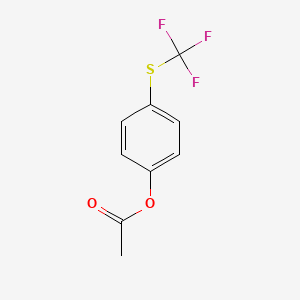

![rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B6315409.png)
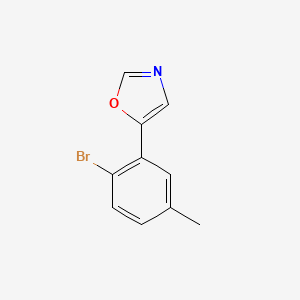
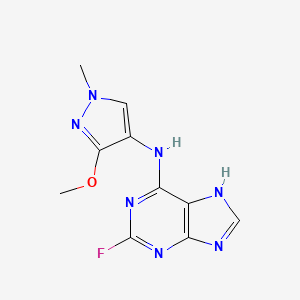
![tert-Butyl 2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B6315451.png)
![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)
![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)
